4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one

Nucleophilic Substitution Cross-Coupling Reactions Reaction Kinetics

Essential 1,3-dithiol-2-one building block with superior iodo leaving groups for rapid, mild TTF synthesis & cross-coupling. Its solid state enables precise automated solid-phase dispensing vs low-melting chloro analog.

Molecular Formula C7H8I2OS4
Molecular Weight 490.2 g/mol
CAS No. 128258-76-4
Cat. No. B160650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one
CAS128258-76-4
Synonyms4,5-Bis-(2-iodo-ethylsulfanyl)-[1,3]dithiol-2-one
Molecular FormulaC7H8I2OS4
Molecular Weight490.2 g/mol
Structural Identifiers
SMILESC(CI)SC1=C(SC(=O)S1)SCCI
InChIInChI=1S/C7H8I2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2
InChIKeyDWPQDOADJJFDOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one (CAS 128258-76-4): Core Structural and Procurement Baseline


4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one (CAS 128258-76-4) is a heterocyclic organosulfur compound belonging to the 1,3-dithiol-2-one class . Its molecular formula is C₇H₈I₂OS₄ with a molecular weight of 490.21 g/mol . Structurally, it features a five-membered 1,3-dithiol-2-one core substituted at the 4- and 5-positions with 2-iodoethylsulfanyl groups . This class of compounds serves as a masked ene-1,2-dithiolate ligand precursor and is a key intermediate in the synthesis of tetrathiafulvalene (TTF) derivatives and metal dithiolene complexes [1][2].

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one: Critical Substitution Risks Across Halogen Analogs


Direct substitution of 4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one with its chloro (CAS 128258-74-2) or bromo (CAS 128258-75-3) analogs is not chemically equivalent due to significant differences in reactivity and physical properties. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I, leading to a dramatically higher leaving group ability for iodide [1]. This results in substantially different reaction kinetics and product profiles in nucleophilic substitution and cross-coupling reactions. Furthermore, the physical state and melting point differ markedly; the chloro analog is a low-melting solid (42-43 °C) [2], while the iodo derivative is reported as a solid at ambient conditions . These differences in reactivity, stability, and handling necessitate a rigorous, data-driven selection process rather than generic substitution.

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one: Quantified Differentiation Evidence for Scientific Selection


Superior Leaving Group Reactivity: Iodoethyl vs. Chloroethyl and Bromoethyl Analogs

The iodoethyl substituent in 4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one exhibits a significantly higher leaving group ability compared to its chloro and bromo analogs [1]. In nucleophilic substitution reactions, the relative reactivity order is I > Br > Cl, with iodide being approximately 10⁴ times more reactive than chloride in typical SN2 reactions due to its lower carbon-halogen bond dissociation energy (C-I: ~213 kJ/mol vs. C-Br: ~285 kJ/mol vs. C-Cl: ~327 kJ/mol) [1]. This translates to faster reaction rates and milder reaction conditions for the iodo compound, which is critical for achieving high yields in time-sensitive or temperature-sensitive synthetic sequences.

Nucleophilic Substitution Cross-Coupling Reactions Reaction Kinetics

Enhanced Versatility in Cross-Coupling: Iodoethyl vs. Bromoethyl and Chloroethyl Derivatives

The iodoethyl group in 4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is a superior electrophilic partner in palladium-catalyzed cross-coupling reactions compared to bromo and chloro analogs [1]. In Sonogashira coupling, aryl/alkyl iodides react with terminal alkynes at room temperature with high yields, while corresponding bromides often require elevated temperatures (60-80 °C), and chlorides are generally unreactive without specialized catalysts [1]. Similarly, in Heck reactions, the oxidative addition step is facile for iodides under mild conditions, whereas bromides and chlorides demand harsher conditions and more active catalysts, limiting substrate scope and functional group tolerance [1].

Palladium-Catalyzed Cross-Coupling Sonogashira Coupling Heck Reaction

Physical State Differentiation: Solid Handling and Stability Advantages over Chloro Analog

The physical state of 4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one is reported as a solid at ambient temperature , whereas its direct chloro analog (CAS 128258-74-2) is a low-melting solid with a melting point of 42-43 °C [1]. The higher melting point of the iodo derivative provides a distinct advantage in solid-phase synthetic protocols and in applications requiring precise weighing and handling of stable, non-hygroscopic solids. The iodo compound's solid state minimizes the risk of spillage, evaporation, and concentration errors associated with handling low-melting or liquid reagents.

Solid-Phase Synthesis Weighing Accuracy Stability

4,5-Bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one: Validated Application Scenarios Based on Quantified Differentiation


Rapid Synthesis of Tetrathiafulvalene (TTF) Derivatives via Mild Nucleophilic Substitution

The superior leaving group ability of the iodoethyl substituent enables rapid and high-yielding nucleophilic substitution reactions under mild conditions [1]. This is particularly advantageous for the synthesis of unsymmetrical tetrakis(alkylsulfanyl)tetrathiafulvalene (TTF) derivatives, where the iodoethyl groups can be selectively displaced by various thiolate nucleophiles to introduce diverse alkylsulfanyl substituents [2]. The faster kinetics and milder conditions minimize decomposition of sensitive TTF precursors and improve overall synthetic efficiency.

Construction of Functionalized Metal Dithiolene Complexes via Pd-Catalyzed Cross-Coupling

The iodoethyl group's enhanced reactivity in palladium-catalyzed cross-coupling reactions, such as Sonogashira and Heck couplings, allows for the efficient functionalization of the 1,3-dithiol-2-one core under mild conditions [1]. This enables the synthesis of complex, conjugated systems that serve as proligands for metal dithiolene complexes relevant to molybdopterin mimics and other bioinorganic models [3]. The ability to perform these couplings at room temperature preserves the integrity of the sensitive 1,3-dithiol-2-one ring and expands the scope of accessible metal-binding ligands.

Solid-Phase Synthesis and Automated Parallel Library Generation

The solid physical state of 4,5-bis(2-iodoethylsulfanyl)-1,3-dithiol-2-one at ambient temperature [1] makes it an ideal building block for solid-phase organic synthesis (SPOS) and automated parallel synthesis platforms. Unlike its low-melting chloro analog [2], the iodo compound can be accurately weighed and dispensed using automated solid-handling equipment, ensuring reproducibility and high fidelity in library production. This property is critical for medicinal chemistry and materials science programs requiring the generation of diverse compound libraries based on the 1,3-dithiol-2-one scaffold.

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